

Pivaloyl Hydrazide: A Versatile Scaffold in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: *2,2-Dimethylpropionic acid hydrazide*

Cat. No.: *B1297604*

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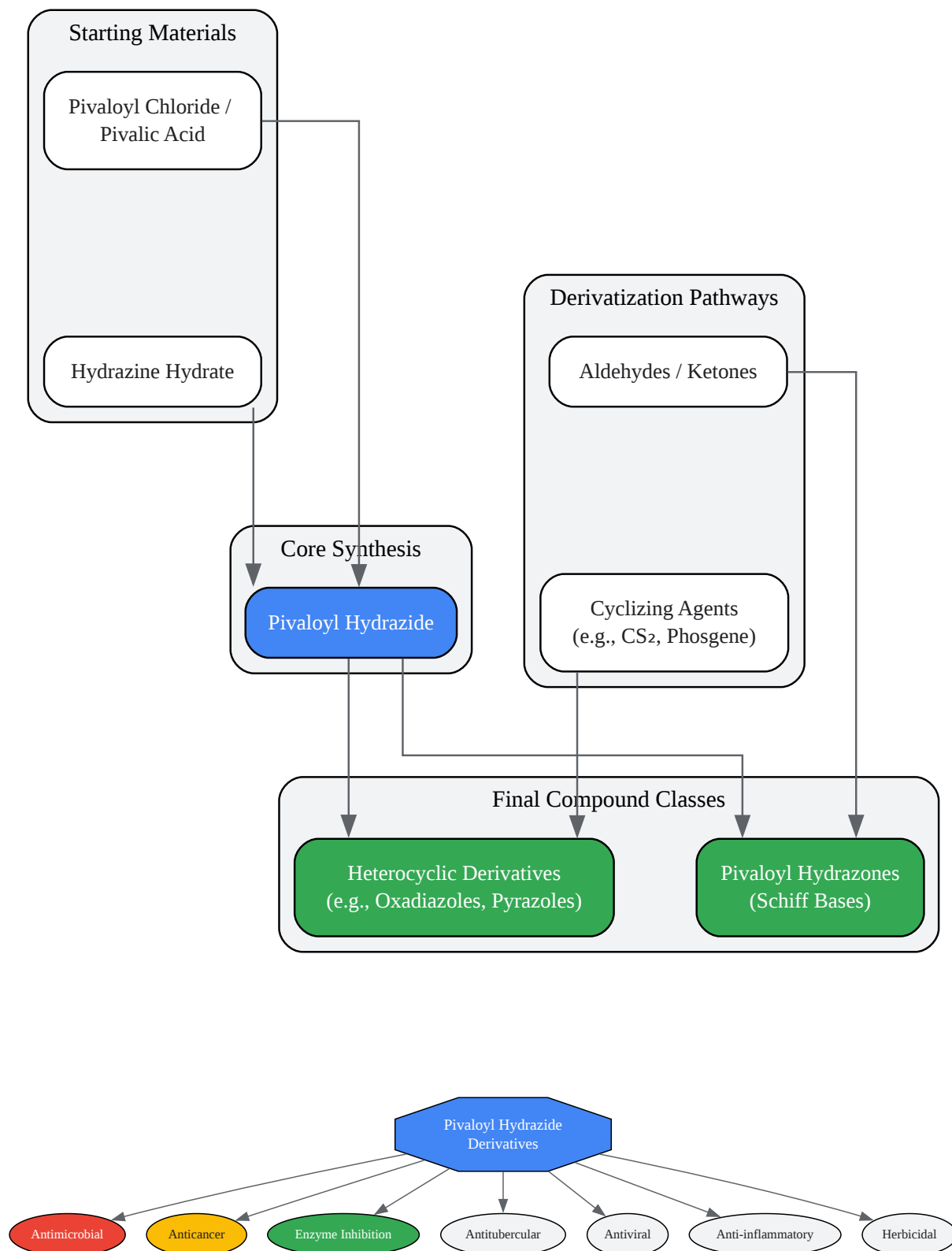
An In-depth Technical Guide for Drug Discovery Professionals

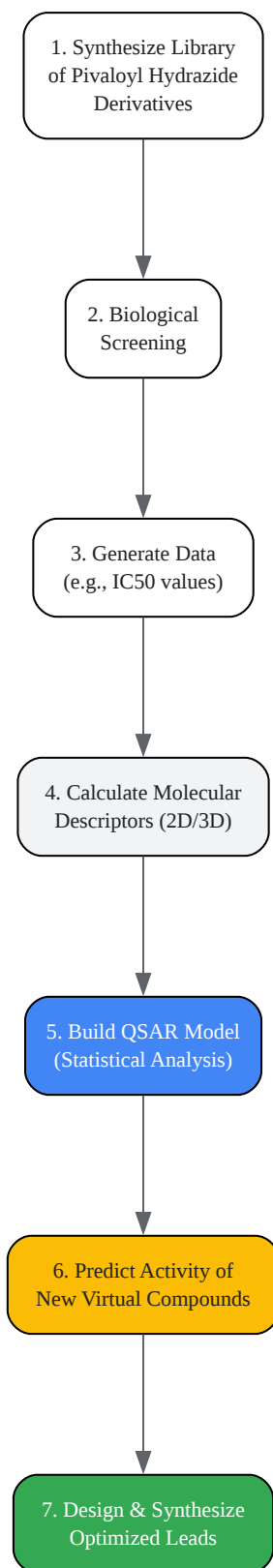
Pivaloyl hydrazide, a simple yet structurally significant organic molecule, has emerged as a valuable building block in the field of medicinal chemistry. Its unique combination of a reactive hydrazide functional group and a bulky, lipophilic tert-butyl (pivaloyl) moiety makes it an attractive starting point for the synthesis of diverse compound libraries with a wide spectrum of biological activities. This technical guide explores the synthesis, derivatization, and potential therapeutic applications of pivaloyl hydrazide, providing researchers with a comprehensive overview of its utility in drug design and development.

The Pivaloyl Hydrazide Core: Synthesis and Reactivity

Pivaloyl hydrazide is typically synthesized through the reaction of a pivaloyl precursor, such as pivaloyl chloride or pivalic acid, with hydrazine.^{[1][2]} The presence of the nucleophilic terminal nitrogen atom in the hydrazide group (-CONHNH₂) makes it a versatile handle for a variety of chemical transformations. The most common application is its role as a synthon for creating more complex molecular architectures.^{[3][4]}

The general workflow for utilizing pivaloyl hydrazide in drug discovery involves its initial synthesis followed by derivatization to generate a library of compounds for biological screening.





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References

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